molecular formula C15H14N2O3 B14599285 2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid CAS No. 61212-94-0

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid

Katalognummer: B14599285
CAS-Nummer: 61212-94-0
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: UCDJNUAMDOMILX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid is an organic compound that features both an amino group and a methoxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid typically involves a multi-step process. One common method includes the condensation reaction between 4-aminobenzaldehyde and 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a methoxy group allows for versatile chemical modifications and interactions with biological targets .

Eigenschaften

CAS-Nummer

61212-94-0

Molekularformel

C15H14N2O3

Molekulargewicht

270.28 g/mol

IUPAC-Name

2-[(4-aminophenyl)methylideneamino]-3-methoxybenzoic acid

InChI

InChI=1S/C15H14N2O3/c1-20-13-4-2-3-12(15(18)19)14(13)17-9-10-5-7-11(16)8-6-10/h2-9H,16H2,1H3,(H,18,19)

InChI-Schlüssel

UCDJNUAMDOMILX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1N=CC2=CC=C(C=C2)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.